molecular formula C9H16N4 B1497925 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine CAS No. 880361-71-7

1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

Cat. No.: B1497925
CAS No.: 880361-71-7
M. Wt: 180.25 g/mol
InChI Key: SOCFBKAXXSIIFD-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is a compound with the molecular weight of 180.25 . It belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H16N4/c1-12-5-4-11-9(12)8-13-6-2-10-3-7-13/h4-5,10H,2-3,6-8H2,1H3 . This indicates that the compound contains 9 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms .


Physical and Chemical Properties Analysis

This compound is a solid compound . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Antidiabetic Applications

Piperazine derivatives, including 1-methyl-1H-imidazol-2-yl)methyl]piperazine, have shown promising results as antidiabetic compounds. For instance, studies have identified potent antidiabetic agents in rat models of type II diabetes, demonstrating improved glucose tolerance without adverse effects or hypoglycemic episodes. These findings suggest their potential as candidates for clinical investigations in diabetes management (Le Bihan et al., 1999).

Antimicrobial and Antifungal Applications

Research into piperazine derivatives has also uncovered their antimicrobial and antifungal properties. Compounds synthesized from 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine have been evaluated for their activities against various Gram-negative and Gram-positive bacteria, as well as fungi. Certain derivatives have exhibited moderate to promising antibacterial and fungicidal activities, highlighting their potential as novel antimicrobial agents (Khedar et al., 2015).

Anti-inflammatory Applications

Novel sets of compounds synthesized from this compound have demonstrated significant in-vitro and in-vivo anti-inflammatory activities. These studies utilized models such as HRBC membrane stabilization and carrageenin-induced rat paw oedema to assess the compounds' efficacy. The results have shown that certain derivatives possess considerable anti-inflammatory properties, potentially offering new therapeutic avenues for treating inflammation-related disorders (Ahmed et al., 2017).

Anticancer Applications

Piperazine derivatives have been explored for their anticancer activities as well. Research into compounds incorporating the this compound moiety has led to the identification of several derivatives with potent antiproliferative effects against various cancer cell lines. These studies provide a foundation for further exploration and development of new anticancer agents (Rajkumar et al., 2014).

Properties

IUPAC Name

1-[(1-methylimidazol-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-5-4-11-9(12)8-13-6-2-10-3-7-13/h4-5,10H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCFBKAXXSIIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655413
Record name 1-[(1-Methyl-1H-imidazol-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880361-71-7
Record name 1-[(1-Methyl-1H-imidazol-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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